molecular formula C14H12N2O B13659174 (2-Phenylbenzo[d]oxazol-4-yl)methanamine

(2-Phenylbenzo[d]oxazol-4-yl)methanamine

Cat. No.: B13659174
M. Wt: 224.26 g/mol
InChI Key: DWKQJJMCAAWQOA-UHFFFAOYSA-N
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Description

(2-Phenylbenzo[d]oxazol-4-yl)methanamine is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylbenzo[d]oxazol-4-yl)methanamine typically involves the reaction of 2-aminobenzoxazole with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2-Phenylbenzo[d]oxazol-4-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the aromatic ring or the oxazole moiety .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Phenylbenzo[d]oxazol-4-yl)methanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenylbenzo[d]oxazol-4-yl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

(2-phenyl-1,3-benzoxazol-4-yl)methanamine

InChI

InChI=1S/C14H12N2O/c15-9-11-7-4-8-12-13(11)16-14(17-12)10-5-2-1-3-6-10/h1-8H,9,15H2

InChI Key

DWKQJJMCAAWQOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O2)CN

Origin of Product

United States

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